molecular formula C20H20F2N6O B6442942 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2640898-14-0

2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B6442942
Número CAS: 2640898-14-0
Peso molecular: 398.4 g/mol
Clave InChI: SITYTYZQVYNABV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, a heterocyclic scaffold with demonstrated pharmacological relevance in kinase inhibition and CNS targeting . Its structure features:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core (Position 4H-pyrido[1,2-a]pyrimidin-4-one).
  • A piperazine ring at Position 7, substituted with a 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl group .
  • Cyclopropyl and difluoromethyl moieties on the pyrimidine ring, which are likely designed to optimize metabolic stability and steric interactions .

This compound is structurally distinct from other derivatives in its class due to the combination of cyclopropyl (rigidity) and difluoromethyl (electronegativity) groups, which may enhance target binding and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Propiedades

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c21-19(22)14-11-16(25-20(23-14)13-4-5-13)26-7-9-27(10-8-26)17-12-18(29)28-6-2-1-3-15(28)24-17/h1-3,6,11-13,19H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITYTYZQVYNABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The European Patent Application (2023) lists structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with variations in substituents at Positions 2 and 7 . Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound ID (Source) Position 2 Substituent Position 7 Substituent Key Features/Inferences
Target Compound 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl (via piperazine) Piperazin-1-yl Enhanced metabolic stability (difluoromethyl), rigid binding (cyclopropyl) .
Compound 2 () 3,4-dimethoxyphenyl Piperazin-1-yl Methoxy groups may improve solubility but reduce metabolic resistance .
Compound 9 () 3,4-dimethoxyphenyl 4-Methylpiperazin-1-yl Methyl group increases lipophilicity, potentially affecting CNS penetration .
Compound 10 () 3,4-dimethoxyphenyl (3R,5S)-3,5-dimethylpiperazin-1-yl Stereospecific methyl groups could enhance target selectivity .
Compound () 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino Ethyl-linked substituent Fluoro-benzisoxazole suggests potential CNS activity or GABA modulation .
Compound () Morpholino Methyl Morpholine improves aqueous solubility; methyl may limit metabolic oxidation .

Key Findings:

Substituent Impact on Pharmacokinetics: The difluoromethyl group in the target compound is a bioisostere for methyl or trifluoromethyl groups, offering improved resistance to oxidative metabolism compared to methoxy or methyl groups in analogues .

Piperazine Modifications :

  • Piperazine derivatives with alkyl groups (e.g., 4-methylpiperazin-1-yl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Stereospecific substitutions (e.g., (3R,5S)-dimethylpiperazine in Compound 10) highlight the importance of chirality in target engagement .

Position 2 Variability :

  • Aryl substituents (e.g., 3,4-dimethoxyphenyl) are common in analogues but lack the electronic effects of difluoromethyl, which may alter charge distribution and hydrogen-bonding capacity .

Therapeutic Implications :

  • The fluoro-benzisoxazole moiety in ’s compound suggests CNS applications, whereas the target compound’s pyrimidine-piperazine architecture may favor kinase inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.